molecular formula C16H24N2O3S B4128557 N-[1-(2,5-DIMETHOXYPHENYL)ETHYL]-N'-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA

N-[1-(2,5-DIMETHOXYPHENYL)ETHYL]-N'-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA

Cat. No.: B4128557
M. Wt: 324.4 g/mol
InChI Key: ZEKBDUTVSHOCEP-UHFFFAOYSA-N
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Description

N-[1-(2,5-DIMETHOXYPHENYL)ETHYL]-N’-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA is a complex organic compound with a unique structure that includes a dimethoxyphenyl group and a tetrahydrofuran ring

Properties

IUPAC Name

1-[1-(2,5-dimethoxyphenyl)ethyl]-3-(oxolan-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-11(14-9-12(19-2)6-7-15(14)20-3)18-16(22)17-10-13-5-4-8-21-13/h6-7,9,11,13H,4-5,8,10H2,1-3H3,(H2,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKBDUTVSHOCEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)OC)OC)NC(=S)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,5-DIMETHOXYPHENYL)ETHYL]-N’-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA typically involves multiple steps. The initial step often includes the preparation of the 2,5-dimethoxyphenyl ethylamine, which is then reacted with tetrahydrofuran-2-carbaldehyde under specific conditions to form the desired thiourea compound. The reaction conditions usually involve the use of solvents such as dichloromethane or ethanol and may require catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,5-DIMETHOXYPHENYL)ETHYL]-N’-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[1-(2,5-DIMETHOXYPHENYL)ETHYL]-N’-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for its possible pharmacological effects.

    Industry: It may be used in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-[1-(2,5-DIMETHOXYPHENYL)ETHYL]-N’-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA involves its interaction with specific molecular targets within cells. The compound may bind to receptors or enzymes, altering their activity and triggering various cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2’,5’-Dimethoxyfentanyl: This compound shares the dimethoxyphenyl group but has different pharmacological properties and applications.

    N-[1-(2,5-Dimethoxyphenyl)ethyl]-2-(2-methoxyethoxy)acetamide: Another compound with a similar structure but different functional groups and uses.

Uniqueness

N-[1-(2,5-DIMETHOXYPHENYL)ETHYL]-N’-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA is unique due to its combination of a dimethoxyphenyl group and a tetrahydrofuran ring, which imparts distinct chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(2,5-DIMETHOXYPHENYL)ETHYL]-N'-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA
Reactant of Route 2
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N-[1-(2,5-DIMETHOXYPHENYL)ETHYL]-N'-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA

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